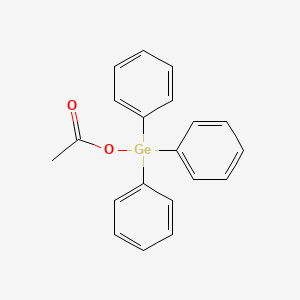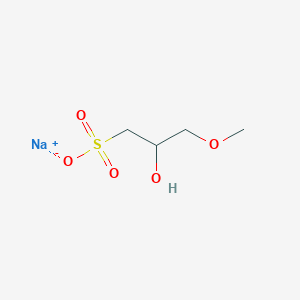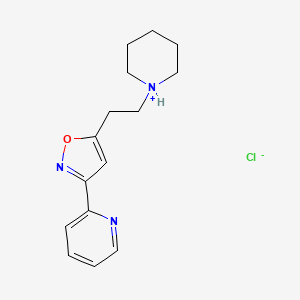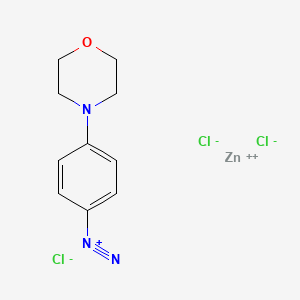
1-Methyl-3-nonylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nonylindan is an organic compound with the molecular formula C19H30 It is a derivative of indane, characterized by the presence of a methyl group at the first position and a nonyl group at the third position on the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nonylindan typically involves the alkylation of indane derivatives. One common method is the Friedel-Crafts alkylation, where indane is reacted with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-nonylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl or nonyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-nonylindan involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-nonylindane: A closely related compound with similar structural features.
1-Methyl-3-decylindane: Another derivative with a longer alkyl chain.
1-Methyl-3-octylindane: A derivative with a shorter alkyl chain.
Uniqueness: 1-Methyl-3-nonylindan stands out due to its specific alkyl chain length, which influences its chemical properties and potential applications. The presence of both methyl and nonyl groups on the indane ring provides a unique combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
29138-85-0 |
|---|---|
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-methyl-3-nonyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-4-5-6-7-8-9-12-17-15-16(2)18-13-10-11-14-19(17)18/h10-11,13-14,16-17H,3-9,12,15H2,1-2H3 |
InChI-Schlüssel |
OJRWTMMDPUZADW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CC(C2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)




![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)






